molecular formula C21H20FN3O6S B1679801 Prulifloxacin CAS No. 123447-62-1

Prulifloxacin

货号 B1679801
CAS 编号: 123447-62-1
分子量: 461.5 g/mol
InChI 键: PWNMXPDKBYZCOO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Prulifloxacin is an older synthetic antibiotic of the fluoroquinolone class . It is a prodrug which is metabolized in the body to the active compound ulifloxacin . It has been approved for the treatment of uncomplicated and complicated urinary tract infections, community-acquired respiratory tract infections in Italy and gastroenteritis, including infectious diarrheas, in Japan .


Molecular Structure Analysis

This compound has a molecular formula of C21H20FN3O6S and an average mass of 461.463 Da . The structure of this compound has been studied using X-ray crystallography .


Chemical Reactions Analysis

This compound has been studied using spectrophotometric methods for quantitative determination in pure and pharmaceutical formulations .


Physical And Chemical Properties Analysis

This compound is a white to yellow crystalline solid with a melting point of 220°C (dec.) (lit.) and a boiling point of 86°C (lit.) .

科学研究应用

1. 慢性细菌性前列腺炎(CBP)的治疗

2. 医疗程序中的预防

  • 该药物已被用于预防接受经直肠前列腺活检的患者和接受外科流产的妇女,在这些应用中显示出有效性(Rafailidis et al., 2011)

3. 旅行者腹泻的治疗

  • 普鲁氟沙星相对于安慰剂在旅行者腹泻的临床和微生物学结果方面表现出更好的效果(Rafailidis et al., 2011)

4. 糖尿病患者的软组织感染或骨髓炎治疗

  • 尽管Rafailidis等人(2011年)的综述中没有详细说明这些情况下的具体结果,但该药物也适用于糖尿病患者的软组织感染或骨髓炎。

5. 提高膀胱癌患者对巴氏卡介苗(BCG)灌注的耐受性

  • 普鲁氟沙星降低了患有膀胱癌的患者在接受BCG灌注时的不良事件,而不影响癌症复发率(Rafailidis et al., 2011)

6. 广谱体外活性

  • 普鲁氟沙星对各种革兰氏阳性和阴性微生物表现出广泛的体外活性,包括对大肠杆菌和铜绿假单胞菌的强效活性(Giannarini, Tascini, & Selli, 2009)

7. 对胃肠炎致病菌的活性

  • 已经证明它对胃肠炎菌株具有很高的活性,包括大肠杆菌、沙门氏菌、志贺氏菌等,使其成为治疗引起胃肠炎的病原体的潜在药物(Fritsche, Biedenbach, & Jones, 2008)

8. 心脏安全评估

9. 药代动力学特性

  • 普鲁氟沙星以其长的消除半衰期和对靶组织的良好穿透性而闻名,这使得可以每天一次给药(Matera, 2006)

10. 与生物系统的相互作用

作用机制

Target of Action

Prulifloxacin, a broad-spectrum fluoroquinolone antibiotic , primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound is a prodrug that is metabolized in the body to the active compound ulifloxacin . Ulifloxacin inhibits the activity of DNA gyrase and topoisomerase IV , thereby preventing bacterial DNA replication, transcription, repair, and recombination . This inhibition of key enzymes disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .

Biochemical Pathways

It is known that this compound, through its active metabolite ulifloxacin, interferes with the function of dna gyrase and topoisomerase iv . This interference disrupts the normal processes of DNA replication, transcription, repair, and recombination in the bacterial cell .

Pharmacokinetics

This compound is administered orally and is metabolized by esterases to ulifloxacin . The peak plasma concentration (Cmax) of ulifloxacin is achieved in a median time to Cmax (tmax) of 1 hour . Ulifloxacin is approximately 45% bound to serum proteins in vivo . It is extensively distributed throughout tissues and shows good penetration into many body tissues . The elimination half-life of this compound is between 7.7 to 8.9 hours , and it is excreted through renal and fecal routes .

Result of Action

The primary result of this compound’s action is the eradication of susceptible bacterial infections . By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the bacterial cell from replicating and repairing its DNA, leading to cell death . This makes this compound effective in treating a variety of bacterial infections, including urinary tract infections and respiratory tract infections .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of biofilms can enhance the resistance of bacteria to antibiotics, including this compound . Additionally, other environmental factors such as pH, temperature, and the presence of other substances can potentially affect the action of this compound . .

安全和危害

Prulifloxacin should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided and non-sparking tools should be used .

未来方向

Prulifloxacin is currently undergoing clinical trials prior to a possible New Drug Application (NDA) submission to the U.S. Food and Drug Administration (FDA) . It has been investigated for the treatment of Urinary Tract Infection .

生化分析

Biochemical Properties

Prulifloxacin interacts with bacterial DNA gyrase, an enzyme involved in DNA replication, transcription, repair, and recombination . By inhibiting this enzyme, this compound prevents bacterial DNA replication, making it a bactericidal drug .

Cellular Effects

This compound has been shown to have significant bactericidal activity against Pseudomonas aeruginosa, a common bacterium found in hospitals . It exhibits time- and dose-dependent eradication effects against the preformed biofilms of P. aeruginosa .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of bacterial DNA gyrase . This prevents the bacteria from replicating their DNA, thereby stopping their growth and leading to their death .

Temporal Effects in Laboratory Settings

This compound has shown excellent protective effects in experimental animal models of systemic, respiratory, and urinary tract infection . It has also been found to have no in vivo effects on the PR, QT, and corrected QT intervals in animals who were administered the drug .

Dosage Effects in Animal Models

In animal models, this compound has shown to have excellent protective effects against systemic, respiratory, and urinary tract infections

Metabolic Pathways

This compound is metabolized by esterases to ulifloxacin, the active compound

Transport and Distribution

This compound achieves peak plasma concentration in a median time to Cmax (tmax) of 1 hour . Ulifloxacin, the active metabolite of this compound, is approximately 45% bound to serum proteins in vivo . It is extensively distributed throughout tissues and shows good penetration into many body tissues .

Subcellular Localization

Given its mechanism of action, it is likely that this compound or its active metabolite ulifloxacin interacts with bacterial DNA gyrase, which is located in the bacterial cytoplasm .

属性

IUPAC Name

6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNMXPDKBYZCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046480
Record name Prulifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123447-62-1
Record name Prulifloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123447-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prulifloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123447621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prulifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11892
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prulifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRULIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J42298IESW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prulifloxacin
Reactant of Route 2
Reactant of Route 2
Prulifloxacin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。